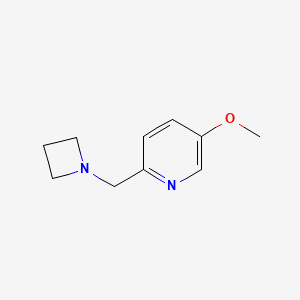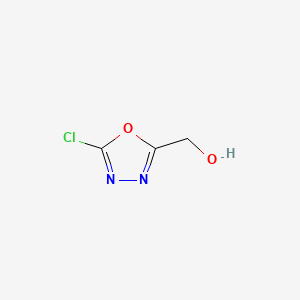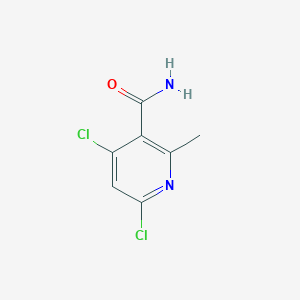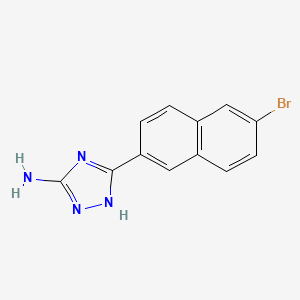![molecular formula C7H2Br2INS B13664595 4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)
4,7-Dibromo-2-iodobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-2-iodobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H2Br2INS and a molecular weight of 418.87 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzo[d]thiazole ring, making it a valuable intermediate in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-iodobenzo[d]thiazole typically involves the bromination and iodination of benzo[d]thiazole derivatives. One common method includes the bromination of 2-iodobenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Formation of derivatives with various functional groups attached to the benzo[d]thiazole ring.
Coupling Products: Formation of biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 4,7-Dibromo-2-iodobenzo[d]thiazole involves its ability to undergo various chemical transformations. The presence of bromine and iodine atoms makes it a versatile intermediate for nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse molecular structures with potential biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromobenzo[d]thiazole: Lacks the iodine atom, making it less versatile in certain reactions.
2-Iodobenzo[d]thiazole: Contains only the iodine atom, limiting its reactivity compared to 4,7-Dibromo-2-iodobenzo[d]thiazole.
4,7-Dibromo-2H-benzo[d][1,2,3]triazole: Similar structure but with a triazole ring instead of a thiazole ring.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C7H2Br2INS |
|---|---|
Molekulargewicht |
418.88 g/mol |
IUPAC-Name |
4,7-dibromo-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2INS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H |
InChI-Schlüssel |
ZQBGPFTXYGQYNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)



![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)



